(2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one
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Overview
Description
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes difluoromethoxy and methoxy groups attached to a phenyl ring, and a pyrazolylmethyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the key intermediates, such as 4-(difluoromethoxy)benzaldehyde and 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. These intermediates are then subjected to a Claisen-Schmidt condensation reaction under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and difluoromethoxy groups, using reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium fluoride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE
- (E)-1-[4-(METHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE
Uniqueness
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18F2N2O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H18F2N2O3/c1-27-20-10-4-15(13-17(20)14-25-12-2-11-24-25)3-9-19(26)16-5-7-18(8-6-16)28-21(22)23/h2-13,21H,14H2,1H3/b9-3+ |
InChI Key |
SRIFJJSNEVBDOL-YCRREMRBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F)CN3C=CC=N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(F)F)CN3C=CC=N3 |
Origin of Product |
United States |
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